An In-depth Technical Guide to 1-Bromopinacolone (CAS: 5469-26-1)
An In-depth Technical Guide to 1-Bromopinacolone (CAS: 5469-26-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromopinacolone (CAS number 5469-26-1), a versatile reagent in organic synthesis. The document details its physicochemical properties, safety and handling protocols, and its applications, particularly in the synthesis of biologically active compounds.
Physicochemical Properties
1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone or bromomethyl tert-butyl ketone, is a clear, pale yellow to yellowish-brown liquid.[1][2] It is an α-bromoketone that is insoluble in water but soluble in organic solvents like chloroform and methanol.[1][2]
Table 1: Physicochemical Data for 1-Bromopinacolone
| Property | Value | Source(s) |
| CAS Number | 5469-26-1 | [3][4] |
| Molecular Formula | C₆H₁₁BrO | [5][6] |
| Molecular Weight | 179.05 g/mol | [3][7] |
| Appearance | Clear pale yellow to yellow-brownish liquid | [1][2] |
| Melting Point | -10 °C (lit.) | [1][3][6][8] |
| Boiling Point | 188-194 °C (lit.) | [1][3][8] |
| Density | 1.331 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.466 (lit.) | [1][3] |
| Flash Point | 75 °C (167 °F) - closed cup | [3][6] |
| Storage Temperature | -20°C to 2-8°C | [3][8] |
| InChI Key | SAIRZMWXVJEBMO-UHFFFAOYSA-N | [3][7] |
| SMILES | CC(C)(C)C(=O)CBr | [3][7] |
Safety and Handling
1-Bromopinacolone is considered a hazardous substance and requires careful handling in a laboratory setting. It is a combustible liquid and a lachrymator.[4][5]
Table 2: Hazard and Safety Information for 1-Bromopinacolone
| Category | Information | Source(s) |
| Signal Word | Warning | [3][8] |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][7][8] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][8][9] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), eyeshields, gloves | [3] |
| Incompatible Materials | Acids, bases, strong oxidizing agents, strong reducing agents | [4] |
Experimental Protocol: Spill and Exposure Management
-
Spill: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[4] Absorb the spill with an inert material such as sand or silica gel and collect it in a suitable, closed container for disposal.[4][5]
-
Skin Contact: If the substance comes into contact with skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4][5] Seek immediate medical attention.[5]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][5]
Chemical Properties and Applications
1-Bromopinacolone is a reactive α-bromoketone used as an intermediate in various organic syntheses.[1][10] Its reactivity is centered around the carbon-bromine bond, making it a good substrate for nucleophilic substitution reactions.
Key Applications:
-
Synthesis of Triazole Compounds: It is a key intermediate for synthesizing triazole compounds, which are known for their biological activities, including antiviral, antibacterial, and antifungal properties.[1][9][11]
-
Enzyme Inhibition: 1-Bromopinacolone acts as a reversible, competitive inhibitor of acetylcholinesterase.[1][9] It has also been used as an active-site directed reagent for labeling acetylcholinesterase.[3][12]
-
Synthesis of Photolabile Derivatives: It is used to synthesize photolabile azido derivatives of compounds like the kaurene oxidase inhibitor, paclobutrazol.[3]
-
Coupling Reactions: It can undergo coupling reactions with various aldehyde electrophiles, a reaction that can be catalyzed by Samarium(II) iodide (SmI₂).[1][9]
Experimental Protocols
Experimental Protocol: Samarium(II) Iodide Promoted Coupling
While a detailed, step-by-step protocol is not available in the provided search results, the literature mentions the coupling of 1-bromopinacolone with various aldehyde electrophiles catalyzed by SmI₂.[1][9] A general workflow for such a reaction is outlined below.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The role of 1-bromopinacolone as a competitive inhibitor of acetylcholinesterase can be investigated using a standard enzymatic assay.[1][9]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-bromopinacolone.
-
¹H NMR: A predicted ¹H NMR spectrum in CDCl₃ would show a singlet around 4.17 ppm for the two protons of the CH₂Br group and a singlet around 1.23 ppm for the nine protons of the tert-butyl group.[8]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[7]
-
IR Spectroscopy: The Infrared (IR) spectrum would show a characteristic strong absorption for the C=O (ketone) stretch, typically in the range of 1715 cm⁻¹.[7][13] The C-Br stretch would appear in the fingerprint region.[14]
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at M and M+2, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[7][15]
This guide serves as a foundational resource for professionals working with 1-Bromopinacolone. For specific applications and experimental procedures, consulting the primary literature is highly recommended.
References
- 1. 1-Bromopinacolone | 5469-26-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1-Bromopinacolone = 97 5469-26-1 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. AB114294 | CAS 5469-26-1 – abcr Gute Chemie [abcr.com]
- 7. Bromopinacolone | C6H11BrO | CID 21642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromopinacolone, CAS No. 5469-26-1 - iChemical [ichemical.com]
- 9. 1-Bromopinacolone | 5469-26-1 [amp.chemicalbook.com]
- 10. CAS 5469-26-1: Bromopinacolone | CymitQuimica [cymitquimica.com]
- 11. 1-Bromopinacolone, 97+% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. 1-溴频哪酮 ≥97% | Sigma-Aldrich [sigmaaldrich.cn]
- 13. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 14. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. youtube.com [youtube.com]
